molecular formula C42H70N2O9 B053978 Bistratene B CAS No. 120853-14-7

Bistratene B

Cat. No.: B053978
CAS No.: 120853-14-7
M. Wt: 747 g/mol
InChI Key: KMZCFBWHAZZXAJ-JQGVWWMCSA-N
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Description

2,17,28-Trioxa-13,26-diazatricyclo(14.7.4.16,9)octacosane-14,25-dione, 18-(6-(acetyloxy)-3,5-dimethyl-4-heptenyl)-6-hydroxy-8,15,23-trimethyl-3-(2-oxo-3-pentenyl)- is a natural product found in Lissoclinum bistratum with data available.

Scientific Research Applications

Macrocyclic Compounds Synthesis

Research has shown the synthesis of various macrocyclic dilactams, which are structurally similar to the specified compound, and their complexes with different metal ions such as Ba(II) and Mg(II). These macrocycles have potential applications in creating complexes with specific metal ions, which can be useful in various scientific research fields, such as material science and catalysis (Kılıç & Gündüz, 1986).

Reaction Mechanisms

Studies have explored the reactions of similar compounds, such as oxymercurials, with various reagents. These studies provide insights into reaction mechanisms that are important in organic synthesis and the development of new chemical processes (Ichikawa, Itoh, & Kawamura, 1968).

Catalytic Applications

Research involving platinum and europium catalysis demonstrated the intramolecular hydroalkylation of related compounds. Such studies contribute to understanding catalytic processes and developing new catalysts for organic synthesis (Liu & Widenhoefer, 2005).

Synthesis of Sesquiterpenes

The synthesis of cedranoid sesquiterpenes, compounds structurally related to the specified chemical, has been studied. These syntheses provide valuable information for the field of natural product chemistry and the development of new pharmaceuticals (Yates, Burnell, Freer, & Sawyer, 1982).

Formation of Oxygen-Bridged Heterocycles

Studies on the formation of oxygen-bridged heterocycles through the Hantzsch synthesis process using related compounds have been conducted. This research is significant in heterocyclic chemistry, which has implications for pharmaceutical development (Svetlik, Tureček, & Hanuš, 1988).

Photorearrangement Studies

Investigations into the photorearrangement of certain compounds, akin to the specified chemical, offer insights into photochemistry. Such studies can be crucial for understanding light-induced chemical processes, which have applications in photodynamic therapy and photochemical synthesis (Mori, Kasai, & Takeshita, 1988).

Properties

CAS No.

120853-14-7

Molecular Formula

C42H70N2O9

Molecular Weight

747 g/mol

IUPAC Name

[(E)-7-[2-[3-[[3-hydroxy-2-methyl-4-[[2-[3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanoyl]amino]propyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-3,5-dimethylhept-3-en-2-yl] acetate

InChI

InChI=1S/C42H70N2O9/c1-9-12-34(46)24-36-18-16-28(3)39(51-36)25-40(48)44-26-37(47)31(6)41(49)43-22-11-14-38-29(4)19-21-42(53-38)20-10-13-35(52-42)17-15-27(2)23-30(5)32(7)50-33(8)45/h9,12,23,27-29,31-32,35-39,47H,10-11,13-22,24-26H2,1-8H3,(H,43,49)(H,44,48)/b12-9+,30-23+

InChI Key

KMZCFBWHAZZXAJ-JQGVWWMCSA-N

Isomeric SMILES

C/C=C/C(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)/C=C(\C)/C(C)OC(=O)C)C)O)C

SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)OC(=O)C)C)O)C

Canonical SMILES

CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)OC(=O)C)C)O)C

Synonyms

bistratene B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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